2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c18-12-7-4-8-13(19)16(12)21-15(25)10-26-17-23-22-14(24(17)20)9-11-5-2-1-3-6-11/h1-8H,9-10,20H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANCCMIMFZNRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal, anticancer, antiviral, and anti-inflammatory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in inflammatory responses, it could potentially disrupt these pathways and reduce inflammation
Pharmacokinetics
It is known that similar compounds have low solubility in water but can dissolve in organic solvents such as ether, ethanol, and dichloromethane. This suggests that the compound may have similar properties, which could affect its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. If the compound acts as an inhibitor of a particular enzyme, for example, it could lead to a decrease in the production of certain biochemicals, potentially leading to therapeutic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s solubility, stability, and interactions with its targets. Therefore, these factors should be carefully controlled during the compound’s synthesis and use.
Biological Activity
The compound 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide (CAS Number: 13373-10-9) is a derivative of triazole and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and synthesis routes.
Chemical Structure and Properties
This compound features a triazole ring with a sulfanyl group and an acetamide moiety. Its molecular formula is , with a molecular weight of 263.32 g/mol. The presence of the triazole ring is significant for its biological activity, as it is known to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative A | A549 (Lung carcinoma) | 8.107 | Inhibition of ERK1/2 signaling |
| Triazole Derivative B | MCF7 (Breast cancer) | 10.0 | Induction of apoptosis via caspase activation |
| This compound | K562 (Leukemia) | TBD | TBD |
The specific activity against the K562 cell line remains to be fully elucidated but is expected to involve similar pathways as those identified in other triazole derivatives.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Activation of caspases has been reported as a mechanism for inducing programmed cell death in cancer cells.
- DNA Interaction : Some triazole derivatives interact with DNA or RNA, disrupting replication and transcription processes.
Case Studies
- In Vitro Studies : A study involving a series of triazole derivatives reported that modifications in the benzyl group significantly affected cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups enhanced activity.
- Structure-Activity Relationship (SAR) : An investigation into the SAR revealed that the positioning of substituents on the triazole ring plays a crucial role in determining biological activity. Compounds with halogen substitutions often exhibited increased potency.
Synthesis
The synthesis of this compound can be achieved through several steps:
- Formation of Triazole Ring : Reacting hydrazine with an appropriate nitrile under acidic conditions.
- Introduction of Benzyl Group : Nucleophilic substitution using benzyl halides.
- Sulfanyl Group Attachment : Reaction with thiol compounds under basic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
